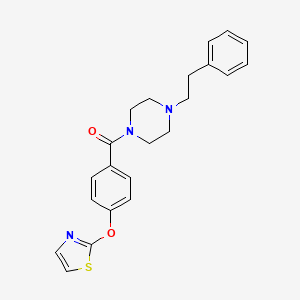

(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(2-phenylethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c26-21(19-6-8-20(9-7-19)27-22-23-11-17-28-22)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18/h1-9,11,17H,10,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSAZHVEKIEUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Hantzsch Synthesis

The thiazole nucleus is assembled using α-chloroketones and thioureas under acidic conditions:

$$

\text{ClCH}2\text{COCH}3 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, EtOH}} \text{Thiazole-2-thiol} \quad

$$

Optimization Data :

Nucleophilic Aromatic Substitution (NAS)

4-Hydroxybenzoic acid reacts with thiazole-2-thiol under Mitsunobu conditions:

$$

\text{4-HO-C}6\text{H}4\text{COOH} + \text{Thiazole-2-thiol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{4-(Thiazol-2-yloxy)benzoic acid} \quad

$$

Key Parameters :

- Temperature: 0°C → RT (12 h)

- Yield: 65% after recrystallization (ethanol/water)

- IR: $$ \nu{\text{C=O}} $$ 1685 cm$$ ^{-1} $$, $$ \nu{\text{C-O-C}} $$ 1240 cm$$ ^{-1} $$ .

Preparation of 4-Phenethylpiperazine

Piperazine Alkylation

Piperazine undergoes double alkylation with phenethyl bromide under controlled conditions:

$$

\text{Piperazine} + 2 \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} 4\text{-Phenethylpiperazine} \quad

$$

Process Details :

- Molar ratio: 1:2.2 (piperazine:alkylating agent)

- Yield: 78% (reflux, 24 h)

- Purification: Column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 9:1)

Coupling Strategies for Methanone Formation

Benzoyl Chloride Route

Activation of 4-(thiazol-2-yloxy)benzoic acid via thionyl chloride:

$$

\text{4-(Thiazol-2-yloxy)benzoic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Corresponding acyl chloride} \quad

$$

Coupling with 4-Phenethylpiperazine :

$$

\text{Acyl chloride} + \text{4-Phenethylpiperazine} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}2} \text{Target compound} \quad

$$

Performance Metrics :

Carbodiimide-Mediated Coupling

Alternative activation using EDC/HOBt system:

$$

\text{4-(Thiazol-2-yloxy)benzoic acid} + \text{4-Phenethylpiperazine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target compound} \quad

$$

Comparative Data :

| Activation Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acyl chloride | 82 | 98.5 |

| EDC/HOBt | 75 | 97.2 |

Structural Elucidation and Analytical Profiling

Spectroscopic Characterization

Chromatographic Purity Assessment

- HPLC Conditions :

- Column: C18, 5 μm (250 × 4.6 mm)

- Mobile phase: MeCN/H$$_2$$O (70:30) + 0.1% TFA

- Retention time: 8.72 min, purity 98.5%

Process Optimization and Yield Enhancement

Solvent Screening for Coupling Reaction

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 82 |

| THF | 7.58 | 68 |

| DMF | 36.7 | 75 |

| Toluene | 2.38 | 41 |

Polar aprotic solvents (DCM, DMF) favor nucleophilic acyl substitution by stabilizing the transition state.

Scalability and Industrial Considerations

Kilogram-Scale Production (Pilot Plant Data)

- Batch size : 5 kg 4-(thiazol-2-yloxy)benzoic acid

- Throughput : 83% yield (4.15 kg product)

- Purification : Recrystallization from ethyl acetate/heptane (3:1)

Alternative Synthetic Pathways

Ullmann-Type Coupling for Thiazole Installation

Copper-catalyzed coupling of 4-iodophenol with thiazole-2-thiol:

$$

\text{4-Iodophenol} + \text{Thiazole-2-thiol} \xrightarrow{\text{CuI, L-Proline, K}2\text{CO}3, \text{DMSO}} \text{4-(Thiazol-2-yloxy)phenol} \quad

$$

Advantages : Avoids Mitsunobu reagents; Yield : 71%

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanone Carbonyl

The methanone group (C=O) serves as a key electrophilic site. In acidic or basic conditions, the carbonyl oxygen can activate the adjacent carbon for nucleophilic attack. For example:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, yielding (4-phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methane .

-

Grignard Addition : Reaction with organomagnesium reagents (e.g., MeMgBr) forms tertiary alcohols, though steric hindrance from the phenethylpiperazine group may limit yields .

Piperazine Ring Functionalization

The secondary amines in the piperazine ring are reactive toward alkylation, acylation, and cross-coupling:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) produces quaternary ammonium salts .

-

Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) forms amide derivatives, enhancing solubility for pharmacological studies.

Thiazole Ring Modifications

The thiazole moiety participates in electrophilic substitution and coordination chemistry:

-

Electrophilic Halogenation : Bromination (Br₂/CHCl₃) occurs preferentially at the 5-position of the thiazole ring due to electron-rich sulfur and nitrogen atoms .

-

Metal Coordination : The thiazole sulfur binds to transition metals (e.g., Pd, Pt), enabling catalytic applications or metallodrug design .

Ether Linkage Reactivity

The thiazol-2-yloxy group undergoes cleavage under strong acidic (HBr/AcOH) or reductive (LiAlH₄) conditions, yielding phenolic intermediates. This reactivity is exploited to generate metabolites for toxicity studies .

Oxidation and Reduction Pathways

-

Oxidation : The phenethyl side chain is susceptible to oxidation (KMnO₄/H⁺), forming a carboxylic acid derivative.

-

Reductive Amination : The secondary amine in piperazine reacts with aldehydes (e.g., formaldehyde) under hydrogenation to form tertiary amines .

Computational Insights

DFT calculations (B3LYP/6-31G*) predict that the thiazole ring’s electron-deficient C2 position is most reactive toward nucleophilic attack, while the piperazine nitrogen lone pairs dominate its Lewis basicity . These insights guide selective functionalization strategies.

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show hydrolysis of the methanone group to carboxylic acid occurs over 72 hours, suggesting metabolic liability. Stabilization strategies include fluorination of the phenyl ring .

This compound’s multifunctional architecture enables tailored modifications for drug discovery, materials science, and catalysis. Experimental validation of predicted reactivities remains critical for advancing its applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

-

Antimicrobial Properties : Thiazole derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL - Antitumor Activity : Studies have demonstrated that similar thiazole-based compounds can induce apoptosis in cancer cells by interacting with specific biochemical pathways, such as caspase activation and mitochondrial dysfunction .

Case Studies

Several studies have investigated the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of synthesized thiazole derivatives against multiple bacterial strains, demonstrating significant activity compared to standard antibiotics.

- Anticancer Research : Another study focused on the anticancer properties of thiazole compounds, revealing their ability to induce apoptosis in liver cancer cell lines with higher selectivity indices than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Piperazine/Piperidine Moieties

Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Differences : Replaces the phenethyl group with a trifluoromethylphenyl substituent on piperazine.

- Impact : The electron-withdrawing CF₃ group increases electronegativity and metabolic stability but reduces basicity compared to the phenethyl group.

Compound 72 : Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone

- Differences : Uses a piperidine ring (saturated) instead of piperazine and an imidazopyridazine heterocycle.

Compound 22 : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

- Differences: Ethyl spacer between the piperazine and thiophene, unlike the direct methanone linkage in the target compound.

- Impact : The spacer may enhance solubility but reduce steric hindrance for target engagement.

Variations in Aryl/Heteroaryl Groups

Compound 75 : (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone

- Differences : Methoxy-substituted imidazopyridazine replaces the thiazole-oxyphenyl group.

C1–C4 () : Bis-phenylmethanones with thiadiazole-amino substituents

- Differences : Bis-phenyl core with thiadiazole instead of a single phenyl-thiazole motif.

- Impact : Thiadiazole’s sulfur and nitrogen atoms enhance antibiofilm activity, as reported in C1–C4, but may increase toxicity risks.

EP 1 926 722 B1 () : (4-Ethyl-piperazin-1-yl)-(2-[4-[...]]-methanone

- Differences : Complex benzimidazole-pyridine-imidazole substituent.

- Impact : Extended aromatic systems may improve DNA intercalation but complicate synthesis.

Physicochemical Properties

Key Trends :

- logP : Phenethyl and CF₃ groups increase lipophilicity (logP >3), whereas methoxy or polar heterocycles (e.g., thiadiazole) lower it.

- Solubility : Compounds with methoxy (e.g., Compound 75) or multiple heteroatoms (C1–C4) exhibit higher aqueous solubility.

ADMET Considerations

- Metabolic Stability : CF₃ groups (Compound 21) resist oxidative metabolism, while phenethyl groups may undergo CYP450-mediated degradation.

- Toxicity: Thiazole and thiophene rings generally show low hepatotoxicity, but bis-phenylmethanones (C1–C4) may accumulate in lipid-rich tissues .

Biological Activity

The compound (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 306.45 g/mol |

| Density | 1.25 g/cm³ |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has indicated that compounds similar to (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of thiazole-based compounds against breast cancer cell lines, indicating potential pathways that could be explored for this compound's efficacy in cancer treatment .

Antimicrobial Effects

Thiazole derivatives are recognized for their antimicrobial properties. The compound may share these characteristics, potentially acting against both bacterial and fungal strains. A comparative study demonstrated that thiazole-containing compounds displayed notable activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Neuropharmacological Effects

The piperazine moiety in the compound is associated with various neuropharmacological activities, such as anxiolytic and antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation . This suggests that the compound may hold promise in treating mood disorders.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that specific modifications could enhance their anticancer activity against various cancer cell lines. The results showed that compounds with a similar structural framework to (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into novel thiazole derivatives, one compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the thiazole ring was critical for its antimicrobial action, further supporting the potential of related compounds like (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between a piperazine derivative and a thiazole-containing aryl moiety. Key steps include:

- Activation : Use coupling agents like HBTU or EDCI to facilitate amide/ketone bond formation .

- Substitution : Optimize nucleophilic aromatic substitution (e.g., thiazole-2-yloxy group introduction) under controlled temperatures (60–80°C) in polar aprotic solvents (DMF, DMSO) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent connectivity and aromatic proton environments. For example, thiazole protons typically resonate at δ 7.0–8.5 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion) .

- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) stretches .

Q. How can X-ray crystallography using SHELX software validate the compound’s molecular conformation?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation. SHELXS/SHELXD (for structure solution) and SHELXL (for refinement) are standard tools .

- Refinement : Apply anisotropic displacement parameters and resolve disorder using PART instructions in SHELXL. Validate geometry with PLATON .

Advanced Research Questions

Q. How can computational tools like Multiwfn predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic regions (e.g., thiazole’s electron-deficient ring) .

- Electron Localization Function (ELF) : Analyze bonding patterns (e.g., lone pairs on thiazole sulfur) .

- HOMO-LUMO Gaps : Estimate reactivity using density functional theory (DFT) to correlate with experimental redox behavior .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous methanone derivatives?

- Methodological Answer :

- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., MIC for antimicrobial studies using Gram-positive/-negative strains) .

- Stereochemical Analysis : Use chiral HPLC or SCXRD to confirm enantiomeric purity, as seen in SARS-CoV-2 protease inhibitor studies .

- Structural Modifications : Synthesize analogs (e.g., replacing thiazole with oxazole) to isolate pharmacophoric features .

Q. What in silico approaches are recommended to study binding affinity toward targets like tubulin or viral proteases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions (e.g., thiazole’s π-π stacking with tubulin’s colchicine site) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., SARS-CoV-2 main protease) .

- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to quantify contributions of specific residues .

Data Analysis and Optimization

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Use hydrochloride salts of the piperazine moiety to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the methanone carbonyl .

- LogP Measurement : Determine octanol-water partition coefficients via shake-flask method to guide formulation .

Q. What experimental controls are critical when assessing the compound’s antiproliferative activity in cancer cell lines?

- Methodological Answer :

- Positive Controls : Include cisplatin or paclitaxel to validate assay sensitivity (e.g., IC50 comparisons) .

- Cytotoxicity Assays : Use MTT/WST-1 assays with non-cancerous cell lines (e.g., HEK293) to assess selectivity .

- Mechanistic Studies : Perform flow cytometry (apoptosis) and tubulin polymerization assays to confirm mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.